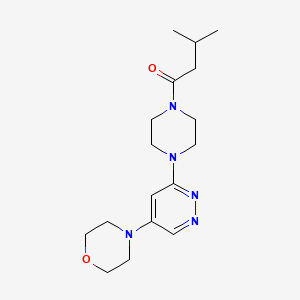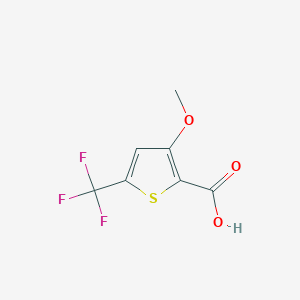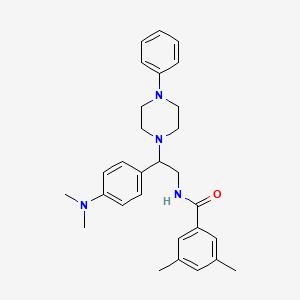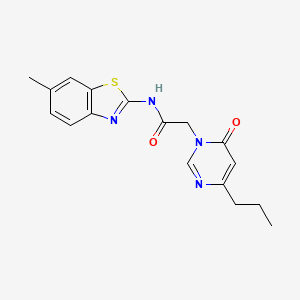
N-(2-(3-(4-metoxifeniletil)ureido)fenil)furano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a phenyl group, and a urea linkage, which contribute to its diverse chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
It has been suggested that the compound may induce cell cycle arrest and apoptosis in certain cancer cells . This involves the activation of various cellular pathways, leading to changes in cell growth and survival .
Biochemical Pathways
The compound appears to affect several biochemical pathways. In particular, it has been shown to induce G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells . This suggests that the compound may interfere with the normal cell cycle, leading to cell death.
Pharmacokinetics
Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
The compound’s action results in several molecular and cellular effects. It has been shown to cause cytotoxicity in HCT116 colorectal cancer cells, with several apoptotic events occurring, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . These events occur alongside cell cycle arrest due to the up-regulation of p53 and p21 .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of certain reactions . Therefore, the physiological environment in which the compound is present can significantly impact its activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenethylamine with isocyanate to form the corresponding urea derivative. This intermediate is then coupled with a furan-2-carboxylic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation reagents or nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives.
Comparación Con Compuestos Similares
Resveratrol Analogue: (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, which also exhibits anticancer properties.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness: N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide is unique due to its specific combination of a furan ring, phenyl group, and urea linkage, which contribute to its distinct chemical and biological properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-16-10-8-15(9-11-16)12-13-22-21(26)24-18-6-3-2-5-17(18)23-20(25)19-7-4-14-28-19/h2-11,14H,12-13H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTDRXXJXFRIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate](/img/structure/B2423397.png)



![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2423403.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2423404.png)
![3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2423406.png)


